molecular formula C5H9ClN2O B13448661 (2-Methyloxazol-4-yl)methanamine hydrochloride CAS No. 2061979-41-5

(2-Methyloxazol-4-yl)methanamine hydrochloride

Cat. No.: B13448661
CAS No.: 2061979-41-5
M. Wt: 148.59 g/mol
InChI Key: VVHBHIQCIRZTDE-UHFFFAOYSA-N
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Description

(2-Methyloxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O. It is commonly used in pharmaceutical testing and research . This compound is known for its unique structure, which includes an oxazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-methyloxazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes steps such as solvent extraction, purification, and drying to obtain the final product in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds that are useful in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of (2-Methyloxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of bioactive molecules, which can interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Methyloxazol-4-yl)methanamine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes a methyl group at the 2-position of the oxazole ring. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in certain synthetic and research applications .

Properties

CAS No.

2061979-41-5

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

(2-methyl-1,3-oxazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H8N2O.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2,6H2,1H3;1H

InChI Key

VVHBHIQCIRZTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CN.Cl

Origin of Product

United States

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